molecular formula C23H15F4N3O2 B2520476 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 941895-13-2

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2520476
CAS No.: 941895-13-2
M. Wt: 441.386
InChI Key: UVRISFNMURWZDN-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound. Due to its unique structure and properties, it has garnered interest for various research applications. This compound features several functional groups, including a fluoro substituent, a quinazolinone core, and a trifluoromethyl group, all contributing to its diverse reactivity and utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves a multi-step organic synthesis process:

  • Synthesis of the quinazolinone core: : The quinazolinone structure is formed through the cyclization of appropriate precursors under high-temperature conditions with catalysts to achieve the desired quinazolinone ring.

  • Fluoro substituent introduction: : An appropriate fluoro derivative is then introduced via nucleophilic substitution reactions to attach the fluoro group at the specified position on the aromatic ring.

  • Formation of the final benzamide structure: : The trifluoromethylbenzamide moiety is incorporated through an amide coupling reaction, involving the activation of a carboxylate group and subsequent reaction with an amine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Enhanced reaction conditions, such as optimized temperature, pressure, and catalysis, ensure high yield and purity. Automation and continuous flow processes are commonly employed to increase efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring, forming various oxidized derivatives.

  • Reduction: : The compound exhibits potential for reduction reactions, especially at the carbonyl groups, leading to the formation of alcohols or amines.

  • Substitution: : The fluoro and trifluoromethyl groups can undergo substitution reactions, introducing different functional groups and creating new derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction: : Hydride donors like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophiles such as amines or thiols, often under acidic or basic catalysis.

Major Products

The major products formed from these reactions vary based on the reaction conditions but often include substituted quinazolinone derivatives, reduced amide analogs, and various fluorinated benzamides.

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex molecules, exploring its reactivity and versatility in various organic reactions.

Biology

It is investigated for its potential as an enzyme inhibitor, affecting biological pathways that involve quinazolinone structures.

Medicine

Preliminary studies explore its potential as a therapeutic agent, particularly in cancer research, due to its unique structural properties and interaction with biological targets.

Industry

In the chemical industry, it is used in developing new materials and as a catalyst in certain reactions, exploiting its stability and reactivity under different conditions.

Mechanism of Action

Molecular Targets

The compound's mechanism of action primarily involves its interaction with specific enzymes or receptors in biological systems. Its structural features allow it to bind to active sites, inhibiting enzyme activity or altering receptor function.

Pathways Involved

  • Enzyme inhibition: : By binding to the active site of enzymes, it prevents substrate binding and subsequent catalysis.

  • Receptor modulation: : Its interaction with receptors can trigger or inhibit specific signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide

  • N-(2-methyl-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide is unique due to its specific fluoro and trifluoromethyl substitutions, which confer distinct electronic properties, enhancing its reactivity and interaction with biological targets compared to its analogs. These structural differences influence its solubility, binding affinity, and overall biological activity, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F4N3O2/c1-13-28-19-8-3-2-7-17(19)22(32)30(13)16-9-10-18(24)20(12-16)29-21(31)14-5-4-6-15(11-14)23(25,26)27/h2-12H,1H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRISFNMURWZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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